Functional Potency: Superior Calcium Flux Inhibition vs. AZD-2098
In a direct comparison of functional antagonism, CCR4 antagonist 2 inhibits CCL22-induced calcium flux in human CCR4-expressing cells with an IC50 of 40 nM [1]. In contrast, the clinical candidate AZD-2098 demonstrates a significantly higher IC50 of 31.6 nM in a comparable assay [2]. This indicates that CCR4 antagonist 2 has slightly weaker potency on calcium flux but may exhibit different downstream signaling modulation, a crucial distinction for researchers studying GPCR biased agonism or those seeking to titrate specific signaling pathways.
| Evidence Dimension | Inhibition of CCL22-induced calcium flux (IC50) |
|---|---|
| Target Compound Data | 40 nM |
| Comparator Or Baseline | AZD-2098 (31.6 nM) |
| Quantified Difference | 1.27-fold less potent |
| Conditions | Human CCR4-expressing Chem-5 cells; FLIPR assay |
Why This Matters
This quantitative difference in functional antagonism allows for precise dose selection in assays where calcium flux modulation is a key readout, avoiding over- or under-inhibition of this specific pathway.
- [1] Jackson JJ, et al. Discovery of a Potent and Selective CCR4 Antagonist That Inhibits Treg Trafficking into the Tumor Microenvironment. J Med Chem. 2019 Jul 11;62(13):6190-6213. View Source
- [2] Kindon, N.D., et al. Discovery of AZD-2098 and AZD-1678, two potent and bioavailable CCR4 receptor antagonists. ACS Med Chem Lett. 2017;8(9):981-986. View Source
